N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide is an organic compound known for its unique chemical structure and properties. It features a benzoyl group, a chlorophenyl group, and a trifluoroacetamide moiety, making it a compound of interest in various fields of research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-benzoyl-4-chloroaniline with trifluoroacetic anhydride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Reduction Reactions: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of N-(2-benzyl-4-chlorophenyl)-2,2,2-trifluoroacetamide.
Oxidation: Formation of N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetic acid.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The benzoyl and chlorophenyl groups contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
- N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Comparison: N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NO2/c16-10-6-7-12(20-14(22)15(17,18)19)11(8-10)13(21)9-4-2-1-3-5-9/h1-8H,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASKFGKVOJKTNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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